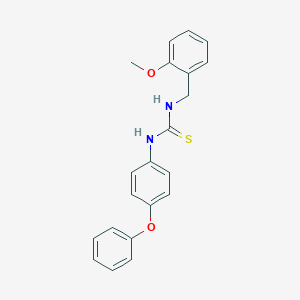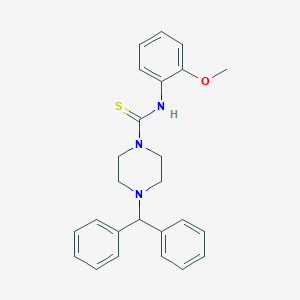
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMHP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMHP belongs to the class of pyranocarboxamide compounds and has been found to exhibit interesting biochemical and physiological effects. Additionally, we will list future directions for the research and development of DMHP.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with the sigma-1 receptor. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide binds to the receptor and modulates its activity, leading to changes in the release of neurotransmitters. The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to exhibit interesting biochemical and physiological effects. In animal studies, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have an analgesic effect, reducing pain sensitivity. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to have an effect on memory and learning, improving cognitive function. Additionally, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide analogs with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide's effect on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, particularly in the treatment of pain, anxiety, and depression, warrant further investigation.
Synthesis Methods
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including 3,4-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, pyrrolidine, and acetic anhydride. The detailed synthesis method and characterization of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide have been reported in the literature.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and learning. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to have an effect on the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and behavior.
properties
Product Name |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide |
|---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H25NO5/c1-24-17-6-4-5-16(14-17)22-20(23)21(9-11-27-12-10-21)15-7-8-18(25-2)19(13-15)26-3/h4-8,13-14H,9-12H2,1-3H3,(H,22,23) |
InChI Key |
YBBOODIBJLTWHE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)


![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)